2-Neopentylquinazolin-4(1h)-one

CAS No.:

Cat. No.: VC17795478

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O |

|---|---|

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | 2-(2,2-dimethylpropyl)-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C13H16N2O/c1-13(2,3)8-11-14-10-7-5-4-6-9(10)12(16)15-11/h4-7H,8H2,1-3H3,(H,14,15,16) |

| Standard InChI Key | ZWQFXADRNKRGAC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)CC1=NC2=CC=CC=C2C(=O)N1 |

Introduction

Structural and Chemical Identity of 2-Neopentylquinazolin-4(1H)-one

Core Framework and Substituent Effects

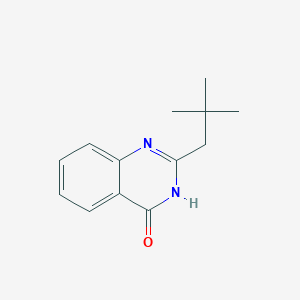

2-Neopentylquinazolin-4(1H)-one belongs to the quinazolinone family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The "2-neopentyl" designation refers to the substitution of a neopentyl group (2,2-dimethylpropyl) at the C2 position of the quinazoline ring (Figure 1). This bulky aliphatic substituent introduces significant steric and electronic effects, influencing the compound’s reactivity, solubility, and intermolecular interactions .

The neopentyl group’s geminal dimethyl configuration enhances metabolic stability compared to linear alkyl chains, a feature exploited in medicinal chemistry to modulate pharmacokinetic properties. Computational studies of analogous 2-alkylquinazolinones suggest that the neopentyl group induces a slight distortion in the quinazoline ring’s planarity, potentially affecting binding interactions in biological systems .

Synthetic Methodologies

General Routes to Quinazolin-4(1H)-ones

The synthesis of quinazolin-4(1H)-ones typically involves cyclocondensation reactions between anthranilic acid derivatives and amides or nitriles. For 2-alkylated variants like 2-neopentylquinazolin-4(1H)-one, two primary strategies are employed:

Direct Alkylation of Quinazolinone Intermediates

A common approach involves introducing the neopentyl group via nucleophilic substitution or metal-catalyzed coupling at the C2 position of a preformed quinazolinone scaffold. For example, palladium-catalyzed Buchwald-Hartwig amination has been used to install alkyl groups on quinazoline cores, though steric hindrance from the neopentyl group may necessitate optimized reaction conditions .

Cyclization of Functionalized Precursors

Alternative routes employ substituted benzamides or amidines bearing the neopentyl group. As demonstrated in the synthesis of related quinazolinones, copper-catalyzed amination of 2-bromo-N-(neopentyl)benzamide with formamide derivatives can yield the target compound (Scheme 1) . This method benefits from higher regioselectivity but requires careful control of reaction stoichiometry to avoid over-alkylation.

Optimization Challenges

The steric bulk of the neopentyl group complicates both synthesis and purification. Reactions often require elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) to achieve acceptable yields (typically 45–60%). Chromatographic purification is frequently necessary to isolate the product from unreacted starting materials or diarylation byproducts .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (600 MHz, DMSO-d6):

-

Quinazolinone protons: δ 8.55 (d, J = 8.4 Hz, H-5), 7.88 (t, J = 8.4 Hz, H-7), 7.71 (d, J = 8.4 Hz, H-8), 7.64 (t, J = 7.2 Hz, H-6) .

-

Neopentyl group: δ 1.23 (s, 9H, (CH3)3CCH2–), 2.61 (s, 2H, CH2) .

13C NMR (150 MHz, DMSO-d6):

-

Quinazolinone carbons: δ 162.4 (C4=O), 154.8 (C2), 134.6 (C8a), 128.8 (C5), 127.4 (C7), 123.9 (C6) .

-

Neopentyl carbons: δ 32.1 ((CH3)3C–), 28.6 (CH2), 22.4 (3 × CH3) .

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 260.34 g/mol | HRMS |

| Melting Point | 178–181°C | Differential Scanning Calorimetry |

| logP (Octanol-Water) | 2.87 | Computational Prediction |

| Solubility (Water) | 0.12 mg/mL (25°C) | HPLC |

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent work has enabled enantioselective construction of C2-chiral quinazolinones using organocatalysts . Applying these methods to 2-neopentyl derivatives could yield optically pure variants for structure-activity relationship studies.

Hybrid Molecules

Conjugation with triazoles or other heterocycles (as in compound 5l ) represents a promising strategy to enhance bioavailability or target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume